molecular formula C9H11N3O2 B13241946 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid

4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13241946
M. Wt: 193.20 g/mol
InChI Key: MDWZMCYYKPGWSW-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a high-value building block for the synthesis of novel biologically active molecules. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in pharmaceuticals. The pyrrolidine ring is highly valued for its sp 3 -hybridization, which allows for efficient three-dimensional exploration of pharmacophore space and often contributes to improved solubility and optimized ADMET properties of drug candidates . The incorporation of a pyrimidine heteroaryl substituent, a common pharmacophore in itself, further enhances the potential of this molecule to interact with a variety of biological targets. The primary research value of this compound lies in its structural versatility. The pyrrolidine ring can contribute to the stereochemistry of the molecule, and its non-planarity offers interesting three-dimensional coverages due to a phenomenon known as "pseudorotation" . This makes it an ideal scaffold for diversity-oriented synthesis. Furthermore, the carboxylic acid functional group provides a handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives, or to link the core structure to other molecular fragments. Compounds based on similar pyrrolidine-3-carboxylic acid scaffolds have been investigated for a wide range of therapeutic areas, including as antagonists for ionotropic glutamate receptors (iGluRs) in the central nervous system and as cores for novel anticancer agents . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic use. Handle with care in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-pyrimidin-5-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)8-4-10-3-7(8)6-1-11-5-12-2-6/h1-2,5,7-8,10H,3-4H2,(H,13,14)

InChI Key

MDWZMCYYKPGWSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

A patented process (US8344161B2) describes the preparation of enantiomerically pure pyrrolidine-3-carboxylic acids via catalytic asymmetric hydrogenation of 4-halogen-aryl-pyrrolidine-3-carboxylic acid precursors. The process involves:

  • Use of chiral catalysts such as MeO-BIPHEP complexes.
  • Reaction conditions include stirring in aqueous-organic emulsions at room temperature for extended periods (~18 hours).
  • After reaction, the mixture is basified and extracted, followed by precipitation at the isoelectric point to isolate the product with enantiomeric excess greater than 99.9%.
  • Example yields exceed 99% purity and high stereochemical purity without further purification.

This method is applicable to preparing the pyrrolidine-3-carboxylic acid core with high stereoselectivity, which is crucial for the biological activity of the final compound.

Synthesis of Pyrimidine-5-carboxylic Acid Intermediates

The pyrimidin-5-yl moiety is often prepared via multi-step reactions starting from malonic acid dinitrile and dimethylformamide chloride, as detailed in US3523119A:

  • Reaction of malonic acid dinitrile with dimethylformamide chloride in inert solvents (chloroform, benzene) at 10–80°C produces 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride.
  • Conversion to perchlorate salts improves purity.
  • Subsequent substitution of the chlorine atom with an amino group, ring closure with ammonia, and saponification of the cyano group yield 4-amino-5-cyano pyrimidine derivatives.
  • Final hydrolysis converts cyano to carboxyl groups, affording pyrimidine-5-carboxylic acid derivatives with various substituents at the 4-position.

Coupling Strategies to Form 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic Acid

Recent literature reports palladium-catalyzed cross-coupling reactions as efficient methods to attach the pyrimidin-5-yl group to the pyrrolidine ring:

  • Suzuki-Miyaura or C-H activation arylation strategies enable the formation of C-C bonds between pyrrolidine derivatives and pyrimidinyl halides or boronic esters.
  • For example, rhodium(I) or palladium catalysts facilitate 1,4-addition or arylation reactions to install the pyrimidinyl substituent with high regio- and stereoselectivity.
  • Protective group strategies (e.g., Boc, TFA deprotection) are employed to manage functional group compatibility.
  • Subsequent oxidation, hydrolysis, and epimerization steps refine the stereochemistry and functional groups to yield the target acid.

Such methods have been demonstrated in the synthesis of analogs structurally related to 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid with good yields and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine compounds, and various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant molecules.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid with structurally or functionally related compounds, based on molecular properties, substituents, and applications derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Source
4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid (Target) Inferred: C₉H₁₁N₃O₂ Estimated: ~193.21 Pyrrolidine-3-carboxylic acid, pyrimidin-5-yl Not provided Likely intermediate for GPR119 agonists or bioactive molecules
Pyrimidine-5-carboxylic acid C₅H₄N₂O₂ 140.10 Pyrimidine ring, carboxylic acid 31462-59-6 Laboratory chemical, pharmaceutical synthesis
5-(4-Fluorophenyl)pyridine-3-carboxylic acid C₁₂H₈FNO₂ 217.20 Pyridine ring, 4-fluorophenyl, carboxylic acid 364064-17-5 Synthetic intermediate for fluorinated pharmaceuticals
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Pyrrolidone ring, methyl group, carboxylic acid 42346-68-9 Pharmaceutical precursor; used in peptidomimetics
1-Benzyl-pyrrolidine-3-carboxylic acid derivative C₁₉H₁₇FN₂O₄ 356.36 Benzyl group, fluorophenyl, amide linkage 312319-40-7 Bioactive amide derivatives with potential CNS activity

Structural and Functional Analysis

  • Pyrimidine vs. Pyridine Substituents: Pyrimidine-5-carboxylic acid (C₅H₄N₂O₂) lacks the pyrrolidine backbone but shares the pyrimidine-carboxylic acid motif, which enhances binding to enzymatic targets (e.g., kinases) .
  • Substituent Effects : The 1-methyl-5-oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces a ketone, reducing basicity compared to the target compound’s secondary amine in pyrrolidine. This may alter solubility and metabolic stability .
  • Biological Activity : Compounds like 1-benzyl-pyrrolidine-3-carboxylic acid derivatives (MW 356.36) demonstrate that bulky substituents (e.g., benzyl) improve lipophilicity and blood-brain barrier penetration, whereas the target compound’s pyrimidine group may favor polar interactions .

Biological Activity

4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • IUPAC Name : 4-(pyrimidin-5-yl)pyrrolidine-3-carboxylic acid

The biological activity of 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine ring is known for its role in modulating enzyme activity, while the pyrrolidine structure contributes to the compound's binding affinity and specificity.

Biological Activity

Research indicates that 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains, suggesting its utility in developing new antibiotics .
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which may be relevant for therapeutic applications in diseases where these enzymes play a critical role .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid is crucial for optimizing its biological activity. Modifications to the pyrimidine and pyrrolidine moieties can significantly influence the compound's potency and selectivity.

Key Findings from SAR Studies:

  • Substitutions on the pyrimidine ring can enhance lipophilicity and improve cell membrane permeability.
  • Variations in the carboxylic acid group can affect solubility and bioavailability, impacting overall efficacy.
ModificationEffect on Activity
Methyl substitution on pyrimidineIncreased potency against bacterial strains
Hydroxyl group additionEnhanced anticancer properties

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that 4-(Pyrimidin-5-yl)pyrrolidine-3-carboxylic acid inhibited cell growth by approximately 50% at concentrations around 10 µM, indicating promising anticancer potential .
  • Animal Models : In vivo studies using murine models showed that administration of this compound resulted in significant tumor size reduction compared to control groups, further supporting its role as a potential therapeutic agent .

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